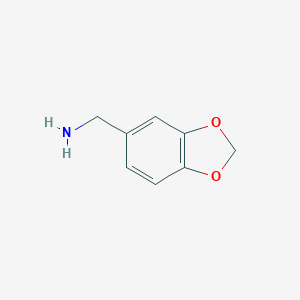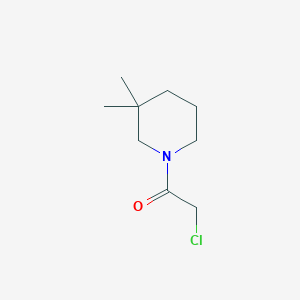
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one, also known as CDME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one in lab experiments is its relatively simple synthesis method. However, one limitation is that this compound is not commercially available and must be synthesized in the lab.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one. One area of interest is the development of this compound derivatives with improved antitumor activity and selectivity. Another area of interest is the investigation of this compound as a potential treatment for other neurodegenerative diseases such as Parkinson's disease. Additionally, the use of this compound as a precursor for the synthesis of novel organic compounds in materials science and organic chemistry is an area of potential future research.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine, materials science, and organic chemistry. Its antitumor activity and neuroprotective effects make it a promising candidate for further study. The synthesis method of this compound is relatively simple, but its limited availability is a drawback. Future research on this compound should focus on the development of this compound derivatives with improved activity and selectivity, as well as its potential use in the treatment of other neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one involves the reaction of 3,3-dimethylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 70-72°C.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3,3-dimethylpiperidin-1-yl)ethan-1-one has been studied for its potential applications in various fields such as medicine, materials science, and organic chemistry. In medicine, this compound has been investigated for its antitumor activity and as a potential treatment for Alzheimer's disease. In materials science, this compound has been used as a precursor for the synthesis of various organic compounds. In organic chemistry, this compound has been used as a reagent for the synthesis of amino acids and peptides.
Propiedades
| 158890-25-6 | |
Fórmula molecular |
C9H16ClNO |
Peso molecular |
189.68 g/mol |
Nombre IUPAC |
2-chloro-1-(3,3-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-9(2)4-3-5-11(7-9)8(12)6-10/h3-7H2,1-2H3 |
Clave InChI |
WMHHDBQSHMXHGU-UHFFFAOYSA-N |
SMILES |
CC1(CCCN(C1)C(=O)CCl)C |
SMILES canónico |
CC1(CCCN(C1)C(=O)CCl)C |
Sinónimos |
Piperidine, 1-(chloroacetyl)-3,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



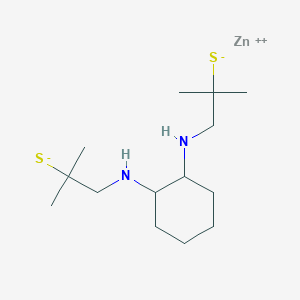

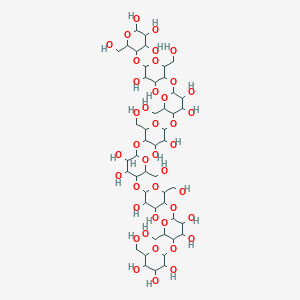

![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)
![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)

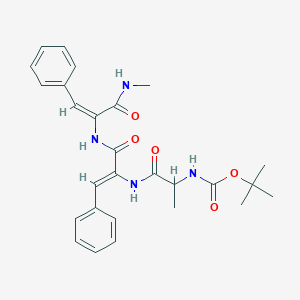
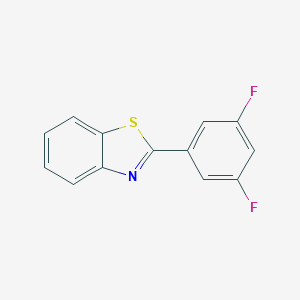

![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)

